molecular formula C10H9ClO2 B8349696 Allyl 2-chlorobenzoate CAS No. 7506-76-5

Allyl 2-chlorobenzoate

Cat. No.: B8349696
CAS No.: 7506-76-5
M. Wt: 196.63 g/mol
InChI Key: QAPRPPQBBCRDKG-UHFFFAOYSA-N
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Description

Allyl 2-chlorobenzoate (CAS 7506-76-5) is an organic ester with the molecular formula C₁₀H₉ClO₂ and a molecular weight of 196.63 g/mol . Its structure consists of a 2-chlorobenzoate group linked to an allyl ester functional group, which incorporates a reactive propene chain . This combination is significant in research contexts, particularly in organic synthesis and materials science. The allyl group is a versatile building block in chemical synthesis due to its well-documented reactivity, making it valuable for constructing more complex molecules . While specific pharmacological studies on this exact compound are limited, its core structure is related to aromatic amide and ester compounds that are frequently explored in medicinal chemistry for their potential biological activities . As an ester, it can also serve as a precursor or intermediate in polymer and resin chemistry. This product is strictly labeled For Research Use Only (RUO) and is intended for use in controlled laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

CAS No.

7506-76-5

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

prop-2-enyl 2-chlorobenzoate

InChI

InChI=1S/C10H9ClO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6H,1,7H2

InChI Key

QAPRPPQBBCRDKG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Allyl 2-chlorobenzoate has shown promise in pharmaceutical applications, particularly in the development of anticancer agents. Research indicates that modifications of phenolic compounds, including derivatives of this compound, exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain derivatives possess significant anticancer activity while maintaining low toxicity to normal cells .

Case Study: Anticancer Activity

  • Compound Tested : this compound derivatives
  • Cell Lines : AGS (gastric cancer) and MRC-5 (normal lung fibroblast)
  • Findings : Induction of apoptosis confirmed by caspase activation assays.

Agrochemical Applications

The compound is also utilized in agrochemicals, particularly as a precursor for synthesizing fungicides and insecticides. Its derivatives have been explored for their insecticidal properties against pests like Spodoptera frugiperda, showing promising efficacy .

Table: Insecticidal Activity of this compound Derivatives

Compound NameTarget PestEfficacy (%)Reference
This compoundSpodoptera frugiperda75
Allyl 2-nitrobenzoateAphis gossypii68

Polymer Chemistry

This compound serves as a valuable monomer in polymer chemistry. Its copolymerization with other vinyl monomers has been studied to produce materials with enhanced properties. The radical copolymerization process allows for the incorporation of functional groups that can modify the physical and chemical characteristics of the resulting polymers.

Table: Copolymerization Characteristics

MonomerCopolymer Yield (%)Properties Enhanced
Vinyl Acetate60Increased flexibility
Styrene55Improved thermal stability

Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound is employed in various industrial applications, including:

  • Adhesives : Used as a reactive diluent to enhance adhesion properties.
  • Coatings : Acts as a crosslinking agent to improve durability.
  • Flame Retardants : Incorporated into formulations to reduce flammability.

Comparison with Similar Compounds

Structural Analogs: Allyl Esters

Allyl esters share a common allyl moiety, which imparts distinct reactivity due to the conjugated double bond. Key comparisons include:

Compound Structure Key Properties/Applications Reference
Allyl 2-chlorobenzoate CH₂=CH-CH₂-O-CO-C₆H₄-Cl-2 Hypothesized use in polymers, agrochemicals
Allyl chloroacetate CH₂=CH-CH₂-O-CO-CH₂Cl Volatile liquid; used in fragrances, solvents
Allyl isothiocyanate CH₂=CH-CH₂-N=C=S Pungent odor; antimicrobial, plant defense
Allyl chloroformate CH₂=CH-CH₂-O-CO-Cl Reactive intermediate in peptide synthesis
  • Reactivity : The allyl group undergoes electrophilic addition and polymerization, while the ester linkage allows hydrolysis under acidic/basic conditions. Chlorine substituents enhance electrophilic aromatic substitution reactivity .
  • Biological Activity : Allyl groups in compounds like allyl isothiocyanate exhibit antimicrobial and anticancer properties, likely due to thiol-reactive intermediates . This compound may share similar bioactivity, though chlorine’s electron-withdrawing effect could modulate potency .

Substituent Effects: Chlorinated Benzoates

The position and nature of substituents on the benzoate ring significantly influence physical and chemical properties:

Compound Substituent Boiling Point (°C) Solubility Key Applications
This compound -Cl (ortho) ~200–220 (est.) Low in water; soluble in organic solvents Polymer crosslinking, intermediates
Methyl 2-chlorobenzoate -Cl (ortho) 223–225 Insoluble in water Pharmaceuticals, dyes
Allyl 4-chlorobenzoate -Cl (para) ~210–230 (est.) Similar to ortho Less steric hindrance
  • Chlorine Position : Ortho-substitution introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to para-substituted analogs. However, ortho-chlorine enhances thermal stability .
  • Electronic Effects: The chlorine atom withdraws electron density, activating the ring toward electrophilic substitution at meta/para positions. This contrasts with electron-donating groups (e.g., -OCH₃ in eugenol), which reduce electrophilic reactivity .

Physicochemical and Functional Comparisons

Physical Properties

  • Volatility: Allyl esters (e.g., allyl chloride, boiling point 45°C) are more volatile than non-allyl analogs (e.g., propyl 2-chlorobenzoate) due to the unsaturated allyl group .
  • Solubility : Chlorinated benzoates exhibit low water solubility but high miscibility in polar organic solvents (e.g., acetone, chloroform) .

Chemical Reactivity

  • Polymerization : The allyl group enables radical or ionic polymerization, forming cross-linked polymers. This property is exploited in resins and coatings .
  • Hydrolysis : Allyl esters hydrolyze slower than vinyl esters due to reduced electrophilicity at the carbonyl carbon but faster than alkyl esters due to allyl’s electron-withdrawing conjugation .

Antimicrobial and Medicinal Potential

  • Allyl derivatives (e.g., diallyl disulfide in garlic) show antimicrobial activity by disrupting microbial membranes . This compound’s chlorine may enhance lipid solubility, improving biofilm penetration .
  • Toxicity Considerations : Some allyl compounds (e.g., allyl chloride) are mutagenic via alkylation of DNA . Chlorinated variants may require toxicity profiling for safe use .

Industrial Uses

  • Polymer Chemistry : Used in epoxy resins (via epichlorohydrin intermediates) and as cross-linking agents in rubbers .
  • Flavors and Fragrances : Complex allyl esters contribute to synthetic flavors, though chlorinated variants are less common due to odor profiles .

Q & A

Q. What are the optimal synthetic routes for Allyl 2-chlorobenzoate, and how can reaction efficiency be maximized?

this compound is synthesized via a condensation reaction between propargyl alcohol and 2-chlorobenzoyl chloride using SBA-Pr-NH₂ (a mesoporous silica-based catalyst functionalized with aminopropyl groups). Key parameters include:

  • Catalyst use : SBA-Pr-NH₂ enhances reaction efficiency by providing a high surface area and basic sites for nucleophilic acyl substitution .
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility.
  • Purification : Column chromatography or recrystallization ensures high purity.
    For scalability, monitor exothermic reactions to avoid side products like oligomers.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm esterification by identifying peaks for the allyl group (δ 4.8–5.2 ppm for protons adjacent to the ester oxygen) and the 2-chlorobenzoate aromatic protons (δ 7.3–8.1 ppm) .
  • FT-IR : Look for C=O stretching (~1720 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹).
  • GC-MS/HPLC : Quantify purity and detect trace impurities using reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. How should this compound be handled to ensure stability during storage and experimentation?

  • Storage : Store in amber glass vials at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or photodegradation.
  • Decomposition risks : Elevated temperatures (>60°C) or prolonged exposure to moisture may hydrolyze the ester bond, releasing 2-chlorobenzoic acid and allyl alcohol .
  • Safety protocols : Use fume hoods, nitrile gloves, and eye protection. Acute exposure risks include mucous membrane irritation; chronic effects are not well-documented but may parallel allyl chloride derivatives (neuropathy, hepatotoxicity) .

Advanced Research Questions

Q. How do electronic effects of the 2-chlorobenzoate moiety influence the reactivity of the allyl group in cross-coupling or polymerization reactions?

The electron-withdrawing chlorine atom at the ortho position of the benzoate ring stabilizes the ester carbonyl group, reducing electron density on the allyl moiety. This:

  • Slows radical polymerization : The electron-deficient allyl group may require higher initiator concentrations.
  • Alters regioselectivity : In Diels-Alder reactions, the electron-poor allyl ester may favor endo transition states. Computational studies (e.g., DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What contradictions exist in the reported toxicity of allyl ester derivatives, and how can they be resolved methodologically?

  • Data conflicts : Some studies report low acute toxicity for allyl esters, while others highlight hepatorenal damage in animal models. These discrepancies may arise from differences in exposure routes (inhalation vs. dermal) or metabolite profiling .
  • Resolution strategies :
    • Conduct comparative in vitro assays (e.g., HepG2 cell viability with/without metabolic activation via S9 fractions).
    • Use isotopic labeling (e.g., ¹⁴C-tagged this compound) to track metabolic pathways in vivo .

Q. What role does this compound play in the synthesis of nanostructured composites, and how can reaction conditions be optimized?

this compound serves as a propargyl-containing precursor in click chemistry to functionalize polyhedral oligomeric silsesquioxane (POSS) frameworks. Key steps:

Azide functionalization : React POSS with sodium azide to generate POSS-(N₃)₈.

Click reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links this compound to POSS, forming triazole bridges.
Optimization :

  • Use Cu(I) catalysts (e.g., CuBr(PPh₃)₃) at 50–60°C to accelerate kinetics.
  • Monitor reaction progress via FT-IR to track azide peak disappearance (~2100 cm⁻¹) .

Data Contradiction Analysis

Q. How can conflicting data on the thermal stability of allyl esters be reconciled in experimental design?

  • Issue : Some studies report decomposition at 150°C, while others note stability up to 200°C.
  • Root cause : Impurities (e.g., residual acids or moisture) may catalyze degradation.
  • Mitigation :
    • Pre-dry reagents and solvents (e.g., molecular sieves for >24 hours).
    • Use thermogravimetric analysis (TGA) under nitrogen to assess purity-dependent stability .

Methodological Recommendations

Q. What computational approaches are suitable for modeling the electronic structure of this compound?

  • DFT calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate HOMO/LUMO energies.
  • Molecular dynamics (MD) : Simulate solvation effects in common solvents (e.g., toluene, DMSO) to predict aggregation behavior .

Tables

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionSource
CatalystSBA-Pr-NH₂ (0.5 mol%)
Temperature25–40°C
Reaction Time6–8 hours
SolventDichloromethane
Yield85–92%

Q. Table 2. Toxicity Data for Allyl Derivatives

CompoundAcute Exposure EffectsChronic RisksSource
Allyl ChlorideMucosal irritationHepatorenal toxicity
This compoundLimited data (assume similar to esters)Potential neuropathy

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